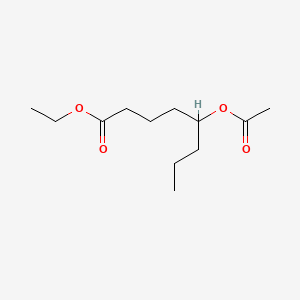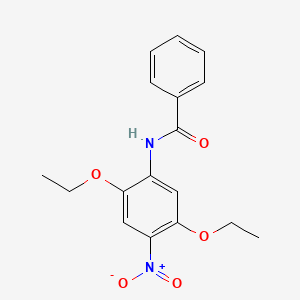
2',5'-Diethoxy-4'-nitrobenzanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,5’-Diethoxy-4’-nitrobenzanilide: is a chemical compound with the molecular formula C17H18N2O5 and a molecular weight of 330.335 g/mol . It is characterized by the presence of ethoxy groups at the 2’ and 5’ positions and a nitro group at the 4’ position on the benzanilide structure . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Diethoxy-4’-nitrobenzanilide typically involves the nitration of 2’,5’-diethoxybenzanilide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods: Industrial production of 2’,5’-Diethoxy-4’-nitrobenzanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and precise temperature control to maintain the desired reaction conditions .
化学反応の分析
Types of Reactions: 2’,5’-Diethoxy-4’-nitrobenzanilide undergoes various chemical reactions, including:
-
Reduction:
Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Products: 2’,5’-Diethoxy-4’-aminobenzanilide
-
Substitution:
Reagents: Halogenating agents (e.g., Chlorine, Bromine)
Conditions: Room temperature, solvent (e.g., Dichloromethane)
Products: Halogenated derivatives of 2’,5’-Diethoxy-4’-nitrobenzanilide
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic medium
Reduction: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents (e.g., Chlorine, Bromine), solvents (e.g., Dichloromethane)
Major Products:
Reduction: 2’,5’-Diethoxy-4’-aminobenzanilide
Substitution: Halogenated derivatives of 2’,5’-Diethoxy-4’-nitrobenzanilide
科学的研究の応用
2’,5’-Diethoxy-4’-nitrobenzanilide is utilized in various scientific research fields, including:
-
Chemistry:
- Used as a precursor in the synthesis of other organic compounds.
- Employed in studying reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine:
- Explored for its potential therapeutic applications in drug development.
-
Industry:
- Used in the production of dyes and pigments.
- Employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of 2’,5’-Diethoxy-4’-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The nitro group on the compound can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in its observed biological effects .
類似化合物との比較
- 2’,5’-Dibutoxy-4’-nitrobenzanilide
- 2’,5’-Dichloro-4’-nitrobenzanilide
- 2’,4-Dimethyl-4’-nitrobenzanilide
- 4’,5’-Dichloro-2’-methyl-3-nitrobenzanilide
Comparison: 2’,5’-Diethoxy-4’-nitrobenzanilide is unique due to the presence of ethoxy groups at the 2’ and 5’ positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2’,5’-Dibutoxy-4’-nitrobenzanilide and 2’,5’-Dichloro-4’-nitrobenzanilide, the ethoxy groups provide different steric and electronic effects, leading to variations in their chemical and biological properties .
特性
CAS番号 |
135-41-1 |
|---|---|
分子式 |
C17H18N2O5 |
分子量 |
330.33 g/mol |
IUPAC名 |
N-(2,5-diethoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-15-11-14(19(21)22)16(24-4-2)10-13(15)18-17(20)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,18,20) |
InChIキー |
BNPJJUAYGVZHHG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
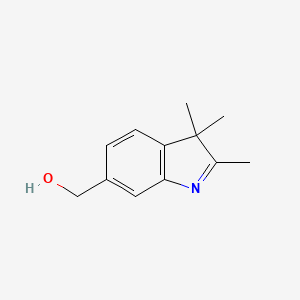
![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)
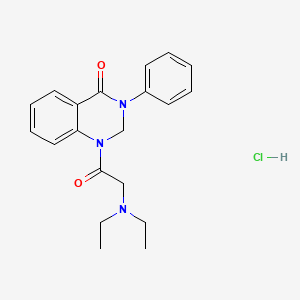


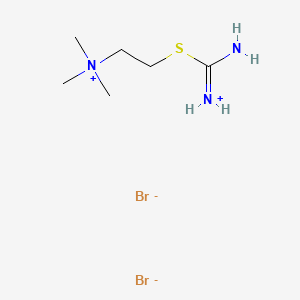
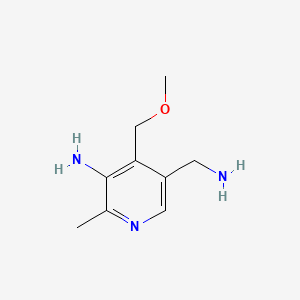
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
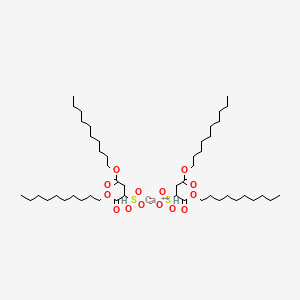
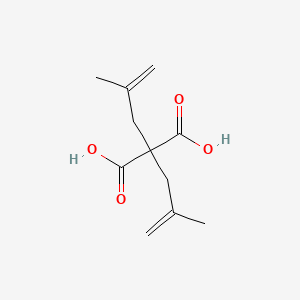
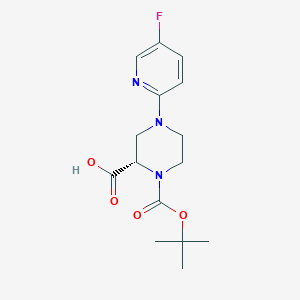
![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)
